Penta-fluorophenylpropyltrichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

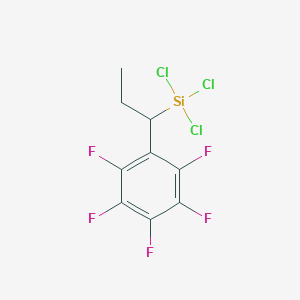

Penta-fluorophenylpropyltrichlorosilane is a specialized organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of penta-fluorophenylpropyltrichlorosilane typically involves the reaction of pentafluorophenylpropyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process can be summarized as follows:

Reactants: Pentafluorophenylpropyl alcohol and trichlorosilane.

Catalyst: A Lewis acid such as aluminum chloride.

Conditions: Anhydrous environment, typically under inert gas (e.g., nitrogen) to avoid moisture.

The reaction proceeds with the formation of this compound and the elimination of water.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and stringent control of reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Penta-fluorophenylpropyltrichlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: The trichlorosilane group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.

Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols and hydrochloric acid.

Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids (e.g., aluminum chloride) for substitution reactions.

Conditions: Anhydrous conditions for substitution reactions; aqueous conditions for hydrolysis.

Major Products Formed

Silane Derivatives: Formed through substitution reactions.

Silanols and Siloxanes: Formed through hydrolysis and subsequent condensation reactions.

Wissenschaftliche Forschungsanwendungen

Penta-fluorophenylpropyltrichlorosilane finds applications in various fields of scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.

Biology: Employed in the preparation of bio-compatible surfaces and coatings for biomedical devices.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.

Wirkmechanismus

The mechanism of action of penta-fluorophenylpropyltrichlorosilane primarily involves its reactivity towards nucleophiles and its ability to form stable siloxane bonds. The molecular targets include hydroxyl groups on surfaces or within polymers, leading to the formation of covalent bonds that modify the physical and chemical properties of the substrate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pentafluorophenyltrichlorosilane

- Propyltrichlorosilane

- Pentafluorophenylpropylsilane

Uniqueness

Penta-fluorophenylpropyltrichlorosilane is unique due to the presence of both the pentafluorophenyl group and the trichlorosilane moiety. This combination imparts distinct reactivity and stability, making it particularly useful for applications requiring robust chemical modifications and high-performance materials.

Biologische Aktivität

Penta-fluorophenylpropyltrichlorosilane, also known as Trichloro[3-(pentafluorophenyl)propyl]silane, is an organosilicon compound with the molecular formula C₉H₆Cl₃F₅Si and a molecular weight of 343.57 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its high purity levels, typically exceeding 98% . The compound's unique structure, characterized by the presence of a pentafluorophenyl group, imparts distinctive electronic properties, making it useful in various industrial applications such as electronics and coatings.

This compound exhibits significant reactivity typical of chlorosilanes. It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol and hydrochloric acid. This reaction highlights its sensitivity to moisture, which poses potential hazards during handling . The compound can also react with organic substrates to form siloxanes or other silane derivatives, thus facilitating its application in chemical syntheses.

Table 1: Comparison of Related Organosilicon Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trichlorosilane | SiCl₄ | Simple structure; widely used in silicon chemistry. |

| Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Long alkyl chain enhances hydrophobicity significantly. |

| Trimethylchlorosilane | C₃H₉ClSi | Volatile; primarily used in silicone polymer production. |

| Trichloro[3-(pentafluorophenyl)propyl]silane | C₉H₆Cl₃F₅Si | Unique pentafluorophenyl group enhances electronic properties. |

Case Studies on Related Applications

While direct case studies on this compound's biological activity are scarce, related research can provide insights into its applications and implications:

- Surface Modification : Research has shown that fluorinated silanes can create biofunctional surfaces through self-assembled monolayers (SAMs), which enhance biocompatibility for various biomedical applications .

- Chemical Synthesis : Studies have demonstrated the utility of chlorosilanes in synthesizing siloxanes that can be used in drug delivery systems, highlighting their potential in pharmaceutical applications.

- Electronics : The unique electronic properties of fluorinated compounds make them suitable for advanced materials in electronics, where they may interact with biological systems at the nanoscale.

Eigenschaften

IUPAC Name |

trichloro-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl3F5Si/c1-2-3(18(10,11)12)4-5(13)7(15)9(17)8(16)6(4)14/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOABBDSFLIIWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl3F5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.